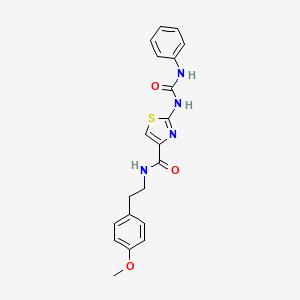

N-(4-methoxyphenethyl)-2-(3-phenylureido)thiazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[2-(4-methoxyphenyl)ethyl]-2-(phenylcarbamoylamino)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3S/c1-27-16-9-7-14(8-10-16)11-12-21-18(25)17-13-28-20(23-17)24-19(26)22-15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,21,25)(H2,22,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFFYYYMRWOQJAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)C2=CSC(=N2)NC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenethyl)-2-(3-phenylureido)thiazole-4-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions. The phenylureido group is then introduced through a reaction with phenyl isocyanate. Finally, the methoxyphenethyl group is attached via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry might be employed to scale up the production process while maintaining control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenethyl)-2-(3-phenylureido)thiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially converting carbonyl groups to alcohols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that N-(4-methoxyphenethyl)-2-(3-phenylureido)thiazole-4-carboxamide exhibits significant anticancer properties. Various studies have evaluated its efficacy against different cancer cell lines.

Case Study: Antiproliferative Effects

A notable study assessed the compound's effects on several cancer cell lines, including SKNMC (neuroblastoma), Hep-G2 (hepatocarcinoma), and MCF-7 (breast cancer). The results indicated varying degrees of cytotoxicity:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| SKNMC | 10.8 | Induction of apoptosis |

| Hep-G2 | 11.6 | Inhibition of cell proliferation |

| MCF-7 | >20 | Resistance observed |

The compound demonstrated the highest cytotoxic effects against SKNMC and Hep-G2 cell lines, suggesting its potential as a therapeutic agent in treating neuroblastoma and hepatocarcinoma.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity, particularly against Mycobacterium tuberculosis.

Antitubercular Activity Data

A recent evaluation reported the compound's IC50 values against M. tuberculosis:

| Compound | IC50 (µM) | Selectivity |

|---|---|---|

| This compound | 2.32 | No significant toxicity to human lung fibroblasts |

The selective inhibition against M. tuberculosis without affecting normal cells highlights its potential for developing new antitubercular agents.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenethyl)-2-(3-phenylureido)thiazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Structural Analogs with Thiazole-4-Carboxamide Cores

Key Observations :

- Substituent Effects: 4-Methoxyphenethyl vs. Trimethoxyphenyl (Compound 5): The target compound’s 4-methoxyphenethyl group likely improves membrane permeability compared to the polar 3,4,5-trimethoxyphenyl group in Compound 5, which may hinder passive diffusion . 3-Phenylureido vs. Fluorinated Cyclohexyl (Compound 108): The 4,4-difluorocyclohexyl group in Compound 108 increases metabolic stability but introduces steric bulk, contrasting with the linear phenethyl chain in the target compound .

Synthetic Efficiency :

Functional Group Impact on Physicochemical Properties

Table 2: Substituent-Driven Property Comparisons

- Lipophilicity : The 4-methoxyphenethyl group in the target compound strikes a balance between the polar trimethoxyphenyl (Compound 5) and the lipophilic difluorocyclohexyl (Compound 108).

- Solubility: Acotiamide’s bis(isopropyl)aminoethyl group enhances water solubility via protonation, a feature absent in the target compound .

Biological Activity

N-(4-methoxyphenethyl)-2-(3-phenylureido)thiazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a detailed examination of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The specific modifications in its structure, including the methoxy group and phenylureido moiety, contribute to its pharmacological properties.

Chemical Structure

- Chemical Formula : CHNOS

- Molecular Weight : 302.39 g/mol

Anticancer Activity

Research has shown that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated against various cancer cell lines.

Table 1: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC (µM) |

|---|---|---|

| 1 | MCF-7 (Breast) | 1.14 |

| 2 | A549 (Lung) | 0.7 |

| 3 | SKOV3 (Ovarian) | 2.41 |

Note: IC values indicate the concentration required to inhibit cell growth by 50%.

In a study evaluating thiazole derivatives, it was found that modifications at the phenyl and methoxy positions significantly enhanced cytotoxicity against cancer cells, with some derivatives achieving IC values in the nanomolar range .

The anticancer activity of this compound is believed to be mediated through the inhibition of tubulin polymerization, which disrupts the mitotic spindle formation necessary for cell division. This mechanism has been corroborated by in vitro studies demonstrating apoptosis induction in treated cells .

Antimicrobial Activity

In addition to its anticancer properties, thiazole derivatives have shown promising antimicrobial activity. The compound's structural characteristics allow it to interact with bacterial cell membranes or specific metabolic pathways.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| A | Staphylococcus aureus | 32 |

| B | Escherichia coli | 16 |

| C | Pseudomonas aeruginosa | 64 |

Note: MIC values indicate the lowest concentration that prevents visible growth of bacteria.

Studies indicate that certain thiazole derivatives possess broad-spectrum antimicrobial activity, making them potential candidates for further development as therapeutic agents .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of thiazole-based compounds. For example:

- Anticancer Evaluation : A study on a series of thiazole derivatives demonstrated that modifications at specific positions significantly improved their efficacy against prostate and melanoma cancers, with IC values dropping into the low nanomolar range .

- Mechanistic Insights : Research utilizing molecular docking techniques has confirmed that these compounds bind effectively to tubulin at the colchicine binding site, further supporting their role as tubulin polymerization inhibitors .

Q & A

Q. What are the recommended synthetic routes for N-(4-methoxyphenethyl)-2-(3-phenylureido)thiazole-4-carboxamide, and how can reaction yields be optimized?

The synthesis of thiazole carboxamide derivatives typically involves sequential amide coupling and cyclization steps. For example, structurally analogous compounds (e.g., compound 29 in ) were synthesized via EDCI/HOBt-mediated coupling of carboxylic acids with amines, followed by purification via column chromatography . To optimize yields:

- Use high-purity starting materials (e.g., 3-phenylurea and 4-methoxyphenethylamine).

- Employ inert atmospheres (N₂/Ar) to prevent oxidation of thiazole intermediates .

- Optimize stoichiometry (e.g., 1.2 equivalents of EDCI/HOBt relative to the carboxylic acid) to drive amide bond formation .

- Monitor reaction progress using TLC or HPLC to minimize side products .

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

- Analytical HPLC : Use C18 columns with UV detection (e.g., 254 nm) to confirm ≥95% purity, as demonstrated for compound 31 (99% purity) .

- NMR Spectroscopy : Compare experimental ¹H/¹³C NMR shifts to predicted values. For instance, thiazole protons typically resonate at δ 7.4–8.0 ppm, while methoxy groups appear at δ 3.7–3.9 ppm .

- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ peaks within ±0.5 Da of theoretical values) .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in anticancer assays?

- Substitution Patterns : Modify the 4-methoxyphenethyl or 3-phenylurea moieties to assess their roles in target binding. For example, replacing methoxy with trifluoromethoxy (as in compound 66 ) altered cellular uptake and potency .

- Stereochemistry : Synthesize enantiomers (e.g., (R)- vs. (S)-configurations) and compare IC₅₀ values in kinase inhibition assays, as seen in related thiazole derivatives .

- Biological Profiling : Test against panels of cancer cell lines (e.g., K562 leukemia) and correlate activity with structural features using QSAR models .

Q. How can contradictions in biological activity data between in vitro and in vivo models be resolved?

- Pharmacokinetic Analysis : Measure plasma stability, protein binding, and metabolic clearance (e.g., CYP450 assays) to identify bioavailability issues. Compound 13 () showed improved oral efficacy in xenografts after optimizing logP and solubility .

- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites. For example, hydrolysis of methoxy groups in vivo may reduce potency .

- Dose Escalation Studies : Adjust dosing regimens (e.g., BID vs. QD) to align in vivo exposure with in vitro EC₅₀ values .

Q. What methodologies are recommended for studying the compound’s mechanism of action in kinase inhibition?

- Kinase Profiling : Screen against recombinant kinases (e.g., Src, Abl) using ADP-Glo™ assays. Compound BMS-354825 () showed dual Src/Abl inhibition at ≤10 nM .

- Cellular Target Engagement : Use NanoBRET or CETSA to confirm target binding in live cells .

- Downstream Signaling : Quantify phosphorylation of downstream markers (e.g., STAT5, CrkL) via Western blot or Luminex assays .

Q. How can the compound’s selectivity against off-target receptors (e.g., GPCRs) be assessed?

- Broad-Panel Screening : Test against GPCR, ion channel, and transporter panels (e.g., Eurofins CEREP). For example, compound Acotiamide () showed minimal off-target activity at 10 µM .

- Computational Docking : Use Schrödinger or AutoDock to predict binding to non-target proteins (e.g., serotonin receptors) and validate experimentally .

Methodological Considerations

Q. How should researchers design dose-response experiments for this compound in animal models?

- MTD Determination : Conduct single-dose toxicity studies (e.g., 10–100 mg/kg) in rodents to identify maximum tolerated doses (MTD) .

- Efficacy Dosing : Use PK/PD modeling to select doses achieving plasma concentrations ≥10× in vitro IC₅₀. For example, compound 13 () achieved tumor regression at 25 mg/kg BID .

- Control Groups : Include vehicle-treated and positive controls (e.g., imatinib for leukemia models) .

Q. What analytical techniques are critical for resolving synthetic byproducts or degradation products?

- LC-MS/MS : Identify impurities with m/z deviations of ±2 Da from the parent compound .

- Preparative HPLC : Isolate byproducts for structural elucidation via 2D NMR (e.g., NOESY for stereochemistry) .

- Forced Degradation Studies : Expose the compound to heat, light, and humidity, then analyze degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.